molecular formula C8H9ClN2O3 B13221807 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid

Katalognummer: B13221807
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: ZUILOIHCCZWRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is a chemical compound that features a unique structure combining an imidazole ring with a butanoic acid side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: 3-(2-Chloro-5-carboxy-1H-imidazol-1-yl)butanoic acid.

    Reduction: 3-(2-Chloro-5-hydroxymethyl-1H-imidazol-1-yl)butanoic acid.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.

    2-Chloro-1H-imidazole: Similar structure but lacks the butanoic acid side chain.

    5-Formyl-1H-imidazole: Similar structure but lacks the chlorine atom and butanoic acid side chain.

Uniqueness

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is unique due to the combination of the chlorine atom, formyl group, and butanoic acid side chain, which provides distinct chemical reactivity and potential biological activity .

Eigenschaften

Molekularformel

C8H9ClN2O3

Molekulargewicht

216.62 g/mol

IUPAC-Name

3-(2-chloro-5-formylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C8H9ClN2O3/c1-5(2-7(13)14)11-6(4-12)3-10-8(11)9/h3-5H,2H2,1H3,(H,13,14)

InChI-Schlüssel

ZUILOIHCCZWRIE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)N1C(=CN=C1Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.